molecular formula C14H22N2O2 B13171473 Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13171473
M. Wt: 250.34 g/mol
InChI Key: KEJYHYVPRQSYQA-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system consisting of a five-membered imidazole ring and a six-membered pyridine ring. The presence of the ethyl ester and tert-butyl groups adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C. The resulting intermediate is then esterified using ethyl chloroformate or a similar reagent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: N-bromosuccinimide in chloroform at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons highlight the uniqueness of this compound in terms of its structure and potential biological activities.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

ethyl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-5-18-13(17)11-12(14(2,3)4)15-10-8-6-7-9-16(10)11/h5-9H2,1-4H3

InChI Key

KEJYHYVPRQSYQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)C(C)(C)C

Origin of Product

United States

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